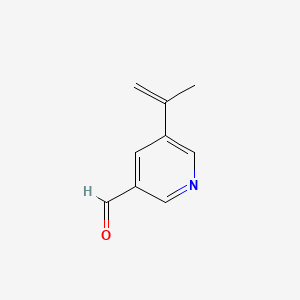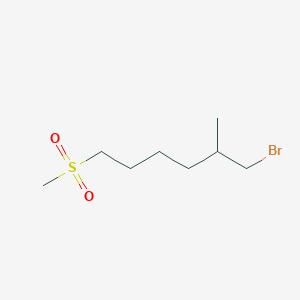
ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a dichlorophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ethyl (3S)-3-nitro-3-(2,3-dichlorophenyl)propanoate.
Reduction: Formation of ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
- Ethyl (3S)-3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl (3S)-3-amino-3-(2,3-dibromophenyl)propanoate
Uniqueness
Ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-(2,3-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m0/s1 |
Clave InChI |
ZTXFSUQPHPWBCG-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=C(C(=CC=C1)Cl)Cl)N |
SMILES canónico |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)

![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)




![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)




